molecular formula C7H4F3N3 B14848466 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine

6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine

Cat. No.: B14848466
M. Wt: 187.12 g/mol
InChI Key: IGDHXLIHHQHVAI-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound characterized by the presence of an imidazo[1,2-A]pyrimidine core with a trifluoromethyl group at the 6th position.

Preparation Methods

The synthesis of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyrimidine derivatives with trifluoromethylated reagents under controlled conditions. Industrial production methods often employ scalable processes using trifluoroacetic anhydride or trifluoroacetamide as trifluoromethylating agents . Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Chemical Reactions Analysis

6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted imidazo[1,2-A]pyrimidine derivatives with potential biological activities .

Scientific Research Applications

6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects, including anticancer and antimicrobial agents.

    Medicine: Research has shown its potential in the design of inhibitors for specific enzymes and receptors, contributing to drug discovery efforts.

    Industry: It is utilized in the development of agrochemicals with nematicidal and fungicidal activities.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. Pathways involved in its action include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .

Comparison with Similar Compounds

6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine can be compared with other similar compounds, such as:

    Imidazo[1,2-A]pyridine: Shares a similar core structure but lacks the pyrimidine ring, resulting in different chemical properties and applications.

    Trifluoromethylated pyrimidines: These compounds have a trifluoromethyl group on the pyrimidine ring but do not possess the imidazo[1,2-A] scaffold, leading to variations in biological activities.

    Imidazo[1,5-A]pyrimidine:

The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties, making it a valuable compound in various research domains.

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-3-12-6-11-1-2-13(6)4-5/h1-4H

InChI Key

IGDHXLIHHQHVAI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=NC2=N1)C(F)(F)F

Origin of Product

United States

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